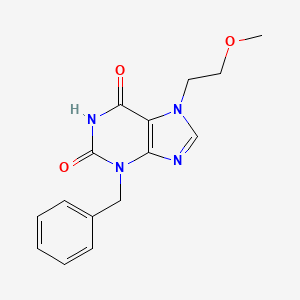

3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Overview

Description

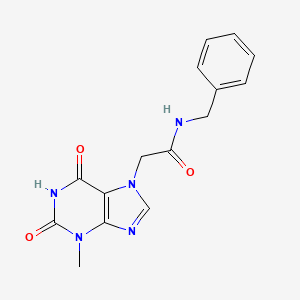

The compound "3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione" is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purine derivatives are known for their wide range of biological activities and are often explored for their therapeutic potential. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their characterizations, which can be useful for understanding the general class of compounds to which it belongs.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps to introduce various substituents into the purine ring. Paper discusses the synthesis of new purine derivatives with selenium and thiadiazolyl groups. These compounds were synthesized using spectroscopic methods and elemental analysis to elucidate their structures. While the specific methods for synthesizing "3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione" are not detailed, similar synthetic approaches may be applicable.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The paper examines the structure of a nine-membered-ring-containing benzoazonine and its parent tetrahydrocarbazole. The study uses spectroscopic and crystallographic methods, along with Hirshfeld surface characterization, to understand the packing and interactions of the molecules. These techniques could similarly be applied to analyze the molecular structure of "3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione" to predict its behavior and interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the provided papers do not directly discuss the properties of "3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione," they do offer insights into the properties of structurally related compounds. For instance, strong hydrogen bonding and weak C—H⋯O interactions, as observed in the compounds studied in paper , could suggest similar properties such as solubility and melting point for the compound . Additionally, the presence of different functional groups as seen in paper can provide clues about the compound's reactivity and stability.

Scientific Research Applications

Anticancer Activity

The molecule 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, similar to olomoucine analogues, has been explored for its potential anticancer properties. A study by Hayallah (2017) designed and synthesized olomoucine analogues, including compounds with structures related to 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. These compounds demonstrated good to excellent inhibition activity against human breast cancer cell line MCF-7, suggesting potential anticancer applications for compounds with similar chemical structures Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity.

Adenosine Receptor Antagonism

Compounds structurally related to 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been evaluated for their affinity towards human adenosine receptors. Priego et al. (2002) synthesized 1H,3H-pyrido[2,1-f]purine-2,4-diones, akin to the chemical structure , and found them to exhibit significant antagonist effects, particularly against the A(3) adenosine receptor. This suggests potential applications in conditions where modulation of adenosine receptor activity is beneficial Pyrido[2,1-f]purine-2,4-dione derivatives as a novel class of highly potent human A(3) adenosine receptor antagonists.

Synthesis Techniques

Research on 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione also extends to its synthesis techniques. Khaliullin and Shabalina (2020) explored the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, offering insights into synthetic methodologies that could apply to related compounds. This research presents a novel route for synthesizing 1,8-disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the synthetic versatility and potential modifications of compounds like 3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Thietanyl Protection in the Synthesis of 8-Substituted 1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of the compound “3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” are currently unknown. This compound is a unique chemical provided to early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

properties

IUPAC Name |

3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-22-8-7-18-10-16-13-12(18)14(20)17-15(21)19(13)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJNCOHQJXIYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326412 | |

| Record name | 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-benzyl-7-(2-methoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

CAS RN |

554423-81-3 | |

| Record name | 3-benzyl-7-(2-methoxyethyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)

![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)

![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)

![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)

![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)